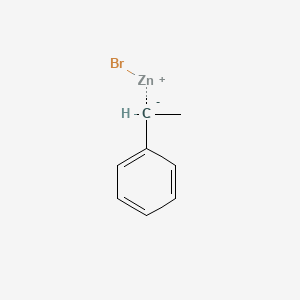

A-Methylbenzylzinc bromide

CAS No.: 85459-20-7

Cat. No.: VC3730431

Molecular Formula: C8H9ClZn

Molecular Weight: 206.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85459-20-7 |

|---|---|

| Molecular Formula | C8H9ClZn |

| Molecular Weight | 206.0 g/mol |

| IUPAC Name | chlorozinc(1+);ethylbenzene |

| Standard InChI | InChI=1S/C8H9.ClH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | KANYAGWTVSYXEU-UHFFFAOYSA-M |

| SMILES | C[CH-]C1=CC=CC=C1.[Zn+]Br |

| Canonical SMILES | C[CH-]C1=CC=CC=C1.Cl[Zn+] |

Introduction

The systematic IUPAC name for this compound is chlorozinc(1+);ethylbenzene, though this appears to reference the chloride variant rather than the bromide. Its structure features a zinc atom bonded to a α-methylbenzyl group (1-phenylethyl) and a bromide ion, creating an organometallic reagent with distinctive reactivity patterns. The compound represents an important class of reagents in synthetic organic chemistry due to its unique balance of reactivity and selectivity.

Historical Context and Development

The compound has found particular relevance in modern synthetic methodologies, especially in the context of cross-coupling reactions and stereoselective transformations. Its development parallels the broader evolution of organozinc chemistry as researchers sought reagents with improved functional group tolerance compared to traditional organolithium and organomagnesium compounds.

Physical and Chemical Properties

Physical Characteristics

A-Methylbenzylzinc bromide typically exists as a solution in organic solvents rather than as an isolated solid due to its high reactivity. When prepared as a solution, it exhibits distinct physical properties that influence its handling and applications. The physical state of the compound is liquid when dissolved in appropriate solvents, with color ranging from yellow to brown to black depending on concentration and purity .

The following table summarizes the key physical properties of A-Methylbenzylzinc bromide:

The compound is typically supplied commercially as a 0.5 M solution in tetrahydrofuran (THF), which provides a convenient format for its application in organic synthesis . This formulation balances reactivity with stability for laboratory use while facilitating precise measurement for reactions.

Chemical Reactivity

A-Methylbenzylzinc bromide exhibits chemical behavior characteristic of organozinc compounds, with several notable reactivity patterns. The carbon-zinc bond is polarized but less so than corresponding carbon-magnesium or carbon-lithium bonds, resulting in moderate nucleophilicity. This moderated reactivity allows for greater functional group tolerance compared to Grignard reagents or organolithium compounds.

The compound is highly sensitive to air and moisture, reacting violently with water and potentially leading to hazardous situations. This sensitivity necessitates handling under inert atmosphere conditions, typically using Schlenk techniques or glove box environments. The carbon-zinc bond can participate in transmetalation processes, which is fundamental to its utility in cross-coupling reactions.

In terms of reaction chemistry, A-methylbenzylzinc bromide can:

-

Transfer its organic group to electrophiles such as aldehydes, ketones, and acid chlorides

-

Participate in palladium-catalyzed cross-coupling reactions (Negishi coupling)

-

Engage in copper-catalyzed conjugate addition reactions

-

Add to alkynes in the presence of transition metal catalysts (e.g., cobalt)

The reactivity can be modulated by coordination with different solvents or additives, offering a versatile tool for synthetic chemists seeking controlled carbon-carbon bond formation.

Synthesis and Preparation Methods

Laboratory Synthesis Techniques

The preparation of A-methylbenzylzinc bromide typically involves the reaction of α-methylbenzyl bromide (1-phenylethyl bromide) with zinc metal in an appropriate solvent, most commonly tetrahydrofuran (THF). This insertion of zinc into the carbon-halogen bond creates the organozinc reagent through an oxidative addition process.

A general synthetic procedure follows this approach:

-

Activated zinc metal is prepared by treatment with a small amount of iodine or 1,2-dibromoethane

-

The activated zinc is suspended in anhydrous THF under inert atmosphere

-

α-Methylbenzyl bromide is added dropwise at controlled temperature (typically 0-25°C)

-

The mixture is stirred until reaction completion, typically monitored by gas chromatography

-

The resulting solution is filtered if necessary and can be titrated to determine concentration

Alternative preparation methods include:

-

Transmetalation from the corresponding organolithium or Grignard reagent

-

Direct insertion using specially activated zinc (Rieke zinc)

-

Halogen-zinc exchange reactions using other organozinc compounds

In research contexts, specific preparation methods have been documented. For example, one patent describes the preparation of a 0.82 M solution of a-methylbenzylzinc bromide in dioxane through filtration via cannula to a Schlenk bomb followed by titration . This highlights the importance of air-free techniques in the successful preparation of this reactive compound.

Industrial Production

Industrial production of A-methylbenzylzinc bromide follows similar chemical principles to laboratory synthesis but employs scaled-up equipment and processes designed for larger quantities. The reaction is typically conducted in reactors equipped with efficient cooling systems and inert gas capabilities to maintain the required anhydrous and oxygen-free conditions.

Commercial suppliers like Sigma-Aldrich provide A-methylbenzylzinc bromide as a 0.5 M solution in THF, packaged under argon or nitrogen in sealed containers . The industrial production requires stringent quality control measures to ensure consistent concentration, purity, and reactivity of the final product.

Applications in Organic Synthesis

Cross-Coupling Reactions

One of the most significant applications of A-methylbenzylzinc bromide is in palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling. This reaction allows for the formation of carbon-carbon bonds between the α-methylbenzyl group and various aryl or vinyl halides or triflates. The reaction proceeds under relatively mild conditions and exhibits good functional group tolerance compared to other organometallic reagents.

The general scheme for Negishi coupling using A-methylbenzylzinc bromide can be represented as:

R-X + A-Methylbenzylzinc bromide → R-CH(CH3)Ph + ZnBrX

Where R-X represents an aryl or vinyl halide or triflate, and the reaction is catalyzed by palladium complexes, often with phosphine ligands. This coupling reaction has found application in the synthesis of various pharmaceutical intermediates, natural products, and materials science precursors.

Stereoselective Synthesis

A-Methylbenzylzinc bromide has demonstrated utility in stereoselective transformations, which are critical for the synthesis of compounds with defined three-dimensional structures. The moderate reactivity of the carbon-zinc bond allows for greater control over stereochemical outcomes compared to more reactive organometallic species.

Research indicates that cobalt bromide can catalyze the arylzincation of various alkynes with high E/Z selectivity, a process that could potentially incorporate A-methylbenzylzinc bromide . This type of transformation has been applied to the stereoselective synthesis of compounds such as synthetic estrogens and their derivatives, demonstrating the broader applicability of organozinc reagents in complex molecule synthesis.

The stereoselective addition to carbonyl compounds can also be achieved, potentially allowing access to chiral secondary alcohols with controlled stereochemistry. These chiral building blocks are valuable in pharmaceutical and natural product synthesis.

Other Synthetic Applications

Beyond cross-coupling and stereoselective additions, A-methylbenzylzinc bromide finds application in various other synthetic transformations:

-

Nucleophilic addition to aldehydes and ketones to form secondary and tertiary alcohols

-

Reaction with acid chlorides to form ketones

-

Conjugate addition to α,β-unsaturated carbonyl compounds

-

Cyclization reactions for heterocycle synthesis

-

Formation of carbon-heteroatom bonds through appropriate catalysis

The versatility of A-methylbenzylzinc bromide extends to the preparation of silahydrocarbons, as indicated by patent literature . This application demonstrates the utility of the reagent in creating silicon-containing organic compounds, which have importance in materials science and specialized chemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume